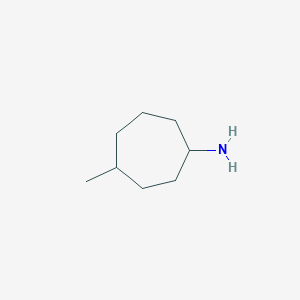

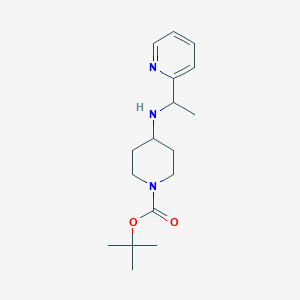

![molecular formula C23H19N3O B2869000 N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide CAS No. 5496-28-6](/img/structure/B2869000.png)

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives, including “this compound”, can be synthesized through various methods . For instance, one method involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives are known for their reactivity and have been used in the synthesis of various compounds . For example, they have been used in the synthesis of 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . The specific physical and chemical properties of “this compound” are not mentioned in the available resources.Applications De Recherche Scientifique

Antitumor Activity

A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing their potential antitumor activity against a broad spectrum of human tumor cell lines. Compounds within this class demonstrated considerable anticancer efficacy, highlighting the therapeutic potential of these derivatives in oncology research (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Agents

Altındağ et al. (2017) reported on the synthesis of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives designed to address drug-resistant fungal infections. The study demonstrated significant activity against Candida species, with certain compounds identified as potential leads for antifungal agent development (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).

Anticonvulsant Activity

Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, evaluating their anticonvulsant activity. One compound, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed promising results, indicating potential applications in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing not only insights into self-assembly processes influenced by hydrogen bonding but also significant antioxidant activities. These findings suggest potential applications in developing therapeutic agents with antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Anticancer Agents

Evren et al. (2019) reported the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity, particularly against human lung adenocarcinoma cells. This study underscores the potential of such compounds in the development of new anticancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Orientations Futures

The future directions for “N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide” and other imidazole derivatives could involve further exploration of their biological activities and potential applications in drug development . Their broad range of chemical and biological properties makes them promising candidates for the development of new drugs .

Propriétés

IUPAC Name |

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYYMJSSSIVXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

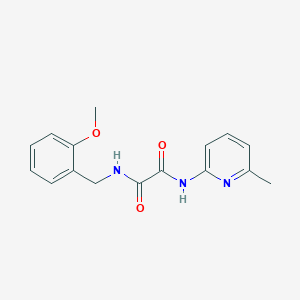

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)

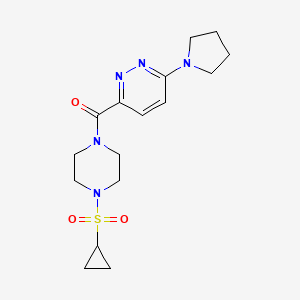

![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)

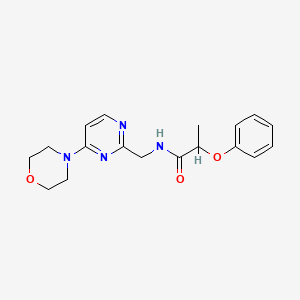

![5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2868929.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868930.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2868937.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)